4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
Overview
Description
4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine is a compound that belongs to the benzodiazepine class of drugs . It shares a similar structure with other benzodiazepines like alprazolam and lorazepam .
Synthesis Analysis
The synthesis of 1,5-benzodiazepine-2,3-dicarboxylates has been achieved by one-pot three-component domino reactions in the presence of a catalytic amount of γ-Fe2O3@SiO2/Ce (OTf)3 in EtOH at ambient temperature . The reactions of 1-benzoyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine with methyl 1-bromocycloalkanecarboxylates and zinc, followed by hydrolysis of the reaction mixtures, resulted in the formation of spiro-δ-lactams bearing a 2-(N-benzoylamino)phenyl substituent at the nitrogen atom .Molecular Structure Analysis
The structure of 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine, a similar compound, contains a total of 44 bonds; 26 non-H bonds, 19 multiple bonds, 2 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 seven-membered ring, 1 eleven-membered ring, 1 imine (aromatic), and 1 secondary amine (aromatic) .Chemical Reactions Analysis
The reactions of 1-benzoyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine with alicyclic Reformatsky reagents resulted in the formation of spiro-δ-lactams bearing a 2-(N-benzoylamino)phenyl substituent at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine include a molecular weight of 222.28500, a density of 1.12g/cm3, a boiling point of 372.8ºC at 760 mmHg, and a flash point of 179.3ºC .Scientific Research Applications
-
Pharmacology
- 1,5-Benzodiazepines are a class of drugs prescribed against psychotic disorders . They have a wide range of biological properties and have been used in certain antidepressants, antihypertensive drug molecules, and anti-arrhythmic . They also have good activities in antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory .
- The methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the source .
- The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .
-
Chemistry
- 1,5-Benzodiazepines serve as a useful tool for delineating the pharmacological actions of CCK .
- The methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the source .
- The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .
-
Fluorescence Properties
- 1,3,5-Triarylpyrazoline compounds have excellent fluorescence and better hole transport characteristics, thermal stability and washing resistance . They can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials and photorefractive materials .
- The synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
- Compound 5i as a metal ion fluorescent probe has excellent selectivity for Ag+ detection .
-
Pharmacology
- 1,5-Benzodiazepines are the most studied group of diazepines, which are a class of drugs prescribed against psychotic disorders . An immense literature is continually produced from the research work carried out about the synthesis and pharmacological activities of 1,5-benzodiazepine . Due to their wide range of biological properties the benzodiazepine nucleus has continued to attract many investigators to synthesize and screen their analogues for all possible activities .
- The methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the source .
- The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .
-
Imidazole Containing Compounds
- Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
- The methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the source .
- The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .
-
1,2,4-benzothiadiazine-1,1-dioxide Derivatives
- The literature survey revealed that 1,2,4-benzothiadiazine-1,1-dioxide derivatives possess the following pharmacological activities: antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, AMPA receptor modulators, KATP channel activators, etc .
- The methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the source .
- The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .
-
1,3,5-Triazepines and Benzo [f] [1,3,5]triazepines
- These derivatives have been used as drugs for treating nervous system diseases .
- The methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the source .
- The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .
-
3H-quinazolin-4-one Derivatives
- They are essentially used as analgesic, antinflammatory, diuretic, anticonvulsants, potential antispasmolytic, long active sedatives, bronchodilators, and cholertic agents .
- The methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the source .
- The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .
-
1,2,4-benzothiadiazine-1,1-dioxide Derivatives
- The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .
- The methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the source .
- The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .
-
1,3,5-Triarylpyrazoline Compounds
- These compounds have excellent fluorescence and better hole transport characteristics, thermal stability and washing resistance . They can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials and photorefractive materials .
- The synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
- Compound 5i as a metal ion fluorescent probe has excellent selectivity for Ag+ detection .
properties
IUPAC Name |
4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-2-6-12(7-3-1)13-10-11-16-14-8-4-5-9-15(14)17-13/h1-9,16H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSMNBPALLFTAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2N=C1C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377993 | |
Record name | 4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | |
CAS RN |
20927-57-5 | |
Record name | 4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.